TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a fluorophenyl group, a methanesulfonyl amino group, and a pyrimidinyl moiety, which contribute to its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidinyl intermediate, followed by the introduction of the fluorophenyl group and the methanesulfonyl amino group. The final step involves the formation of the heptenoate ester, which is achieved through esterification reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are employed to monitor the progress of the reactions and verify the final product’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This mechanism is crucial for its potential therapeutic effects and applications in drug development.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,5S,6E)-7-[4-(4-chlorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
- tert-Butyl (3R,5S,6E)-7-[4-(4-bromophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Uniqueness
TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This feature enhances the compound’s reactivity and binding affinity, making it a valuable tool in various scientific applications.
Properties
IUPAC Name |
tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34FN3O6S/c1-15(2)22-20(12-11-18(30)13-19(31)14-21(32)35-25(3,4)5)23(16-7-9-17(26)10-8-16)28-24(27-22)29-36(6,33)34/h7-12,15,18-19,30-31H,13-14H2,1-6H3,(H,27,28,29)/b12-11+/t18-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCVZPNTIPVSTE-MCBHFWOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34FN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652501 |
Source
|
Record name | tert-Butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1283766-30-2 |
Source
|
Record name | tert-Butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.